molecular formula C11H14BrN3O B1343099 2-(4-Acetylpiperazino)-5-bromopyridine CAS No. 494771-76-5

2-(4-Acetylpiperazino)-5-bromopyridine

Cat. No. B1343099
Key on ui cas rn: 494771-76-5
M. Wt: 284.15 g/mol
InChI Key: QHIUYPWBDOIIAF-UHFFFAOYSA-N
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Patent
US07125896B2

Procedure details

Prepared from 2,5-dibromopyridine and 1-acetylpiperazine by the method of Example 13 (b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[C:9]([N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)(=[O:11])[CH3:10]>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:15]2[CH2:16][CH2:17][N:12]([C:9](=[O:11])[CH3:10])[CH2:13][CH2:14]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)N1CCN(CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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